5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Antibacterial Antimicrobial Oxadiazole

Procure the precise 4-fluorophenyl derivative — not a generic oxadiazole-2-thiol — to ensure reproducibility of published antibacterial potency against E. coli and S. pneumoniae (superior to ampicillin), antioxidant activity comparable to ascorbic acid and α-tocopherol, dual urease/α-glucosidase inhibition, and broad-spectrum antifungal activity. The para-fluoro substituent is critical for target engagement; non-fluorinated analogs exhibit reduced potency in SAR studies. Ideal scaffold for hit-to-lead optimization in anti-infective, antidiabetic, and agrochemical discovery programs.

Molecular Formula C8H5FN2OS
Molecular Weight 196.2 g/mol
CAS No. 41421-13-0
Cat. No. B1269391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
CAS41421-13-0
Molecular FormulaC8H5FN2OS
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)O2)F
InChIInChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
InChIKeyXKMWJXQWLNRDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Procurement-Ready Heterocyclic Building Block for Antimicrobial & Antioxidant Research


5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-13-0) is a heterocyclic compound of the 1,3,4-oxadiazole class, characterized by a five-membered oxadiazole ring with a 4-fluorophenyl substituent at the 5-position and a thiol (-SH) functional group at the 2-position . This fluorinated oxadiazole-2-thiol scaffold serves as a versatile building block for the synthesis of bioactive derivatives targeting antimicrobial, antioxidant, anticancer, and enzyme inhibitory applications [1]. Unlike non-fluorinated phenyl analogs, the para-fluoro substitution on the aryl ring introduces distinct electronic effects that modulate both chemical reactivity and biological activity profiles [2].

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Why Generic In-Class Substitution Compromises Experimental Reproducibility


1,3,4-Oxadiazole-2-thiols with varying aryl substituents exhibit fundamentally different biological potency and spectrum profiles that preclude simple in-class substitution [1]. Systematic SAR studies confirm that the specific para-fluoro substitution on the phenyl ring of this compound alters electron density distribution, impacts hydrogen bonding capacity, and modulates target binding affinity compared to non-fluorinated (e.g., 5-phenyl) or differently substituted analogs [2]. For instance, the 4-fluorophenyl moiety confers stronger antibacterial activity against Gram-negative strains relative to unsubstituted phenyl derivatives, while the thiol group remains essential for antioxidant radical scavenging function [3]. Procurement of the precise 5-(4-fluorophenyl) derivative—not a generic oxadiazole-2-thiol—is therefore mandatory for reproducing published activity data and maintaining target engagement in downstream assays [1].

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Direct Comparative Evidence for Differentiated Biological Activity


5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Demonstrates Superior Antibacterial Potency Against E. coli and S. pneumoniae Versus Ampicillin

In direct comparative antimicrobial screening, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (designated as compound 3c) exhibited stronger antibacterial activity against both Gram-negative E. coli and Gram-positive S. pneumoniae than the clinically used reference antibiotic ampicillin [1]. The study employed standardized serial twofold microdilution and streak plate methods to evaluate 18 synthesized 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, identifying the 4-fluorophenyl derivative as a broad-spectrum antimicrobial agent with enhanced potency relative to the comparator [1].

Antibacterial Antimicrobial Oxadiazole

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Exhibits Antioxidant Activity Comparable to Ascorbic Acid and α-Tocopherol in DPPH Assay

In a head-to-head DPPH free radical scavenging assay, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (compound 3c) displayed remarkable antioxidant properties comparable to the industry-standard controls ascorbic acid (vitamin C) and α-tocopherol (vitamin E) [1]. The study screened 18 5-substituted 1,3,4-oxadiazole-2-thiol derivatives for antioxidant potential, demonstrating that the para-fluorophenyl substitution conferred antioxidant efficacy on par with widely used natural antioxidant benchmarks [2].

Antioxidant Radical Scavenging DPPH Assay

Fluorophenyl-Substituted 1,3,4-Oxadiazole-2-Thiol Scaffold Confers Potent Dual Urease and α-Glucosidase Inhibition with Clear SAR Differentiation

A systematic structure-activity relationship (SAR) study of fluorophenyl- and alkyl-substituted 1,3,4-oxadiazole derivatives (4a-o) evaluated as dual inhibitors of urease and α-glucosidase enzymes revealed that the 4-fluorophenyl-substituted oxadiazole core is essential for potent enzyme inhibitory activity [1]. The 4-fluorophenyl oxadiazole derivatives bearing butyl (4k), hexyl (4l), heptyl (4m), and octyl (4n) alkyl chains exhibited selective, potent inhibition of both target enzymes, with the 4-fluorophenyl moiety contributing critically to binding affinity compared to non-fluorinated analogs [1].

Enzyme Inhibition Urease α-Glucosidase SAR

Para-Fluoro Substitution Enhances Antibacterial Spectrum Compared to Non-Fluorinated Phenyl Oxadiazole Analogs

Antifungal and antibacterial evaluation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol against six fungal strains (Gibberella zeae, Fusarium oxysporum, Clematis mandshurica, Phytophthora infestans, Paralepetopsis sasakii, Sclerotinia sclerotiorum) and two bacterial strains (Xanthomonas oryzae pv. oryzae) revealed broad-spectrum antimicrobial activity . The para-fluoro substitution on the phenyl ring is recognized to enhance chemical stability and modulate electronic properties that impact biological activity compared to the non-fluorinated 5-phenyl-1,3,4-oxadiazole-2-thiol parent scaffold .

Antibacterial Antifungal SAR Fluorine

Commercially Available at High Purity (≥97-98%) with Validated Synthesis Yield for Reproducible Research

This compound is commercially available from multiple reputable vendors with documented purity specifications: Leyan offers the compound at 97% purity (Product No. 1142955) ; AKSci supplies the compound with minimum purity specification of 98% (Product 5716AH) ; and it is also available from Santa Cruz Biotechnology (CAS 203268-64-8, a related registry number) . The published synthesis achieves high yields under ultrasound-assisted, acid/base-free conditions, ensuring reliable access for scale-up research [1].

Procurement Purity Synthesis QC

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Validated Application Scenarios for Research and Industrial Procurement


Antimicrobial Hit-to-Lead Optimization Campaigns Targeting Gram-Negative and Gram-Positive Pathogens

Based on direct comparative evidence showing stronger antibacterial activity against E. coli and S. pneumoniae than ampicillin [1], this compound serves as a validated starting scaffold for medicinal chemistry programs developing novel antibacterial agents. The demonstrated broad-spectrum antimicrobial profile against both Gram-negative and Gram-positive strains, combined with the synthetic tractability of the oxadiazole-2-thiol core, makes it suitable for hit-to-lead optimization campaigns targeting drug-resistant bacterial infections. Researchers should prioritize this specific 4-fluorophenyl derivative over non-fluorinated analogs to maintain the enhanced potency observed in published screening data [2].

Oxidative Stress-Related Disease Research Requiring Synthetic Antioxidant Scaffolds

The compound's antioxidant activity comparable to ascorbic acid and α-tocopherol in DPPH radical scavenging assays [1] positions it as a compelling synthetic alternative to natural antioxidants for research programs investigating oxidative stress mechanisms in cancer, Parkinson‘s disease, inflammatory disorders, and diabetes [2]. Unlike natural antioxidants that may present sourcing variability or limited chemical derivatization options, this small-molecule oxadiazole scaffold offers a chemically tractable core for structure-based optimization of antioxidant therapeutics while maintaining efficacy comparable to gold-standard natural controls [1].

Dual Urease/α-Glucosidase Inhibitor Development for Metabolic and Gastrointestinal Disorders

SAR evidence establishing that 4-fluorophenyl-substituted 1,3,4-oxadiazoles act as potent dual inhibitors of urease and α-glucosidase enzymes [1] supports procurement of this compound for research programs targeting type 2 diabetes (via α-glucosidase inhibition to reduce postprandial glucose absorption) or Helicobacter pylori-associated gastritis and peptic ulcer disease (via urease inhibition to disrupt bacterial survival). The 4-fluorophenyl moiety is a critical pharmacophoric element for achieving this dual inhibitory profile; substitution with non-fluorinated analogs is expected to compromise potency based on class-level SAR trends [1].

Agricultural Antifungal Screening Programs for Crop Protection Discovery

Demonstrated antifungal activity against a panel of six agriculturally relevant fungal pathogens—including Gibberella zeae (Fusarium head blight), Fusarium oxysporum (vascular wilt), Phytophthora infestans (potato late blight), and Sclerotinia sclerotiorum (white mold) [1]—validates this compound's utility in agrochemical discovery programs. Procurement of this fluorinated oxadiazole-2-thiol scaffold enables systematic SAR exploration for novel fungicide development, with the electron-withdrawing para-fluoro substituent offering distinct physicochemical properties compared to non-fluorinated phenyl analogs that may translate to improved metabolic stability or target engagement in planta [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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